ARS-1620 is a small molecule developed through structure-guided medicinal chemistry optimization. [] It functions as a potent, orally bioavailable, covalent inhibitor of the KRAS G12C protein. [, ] This protein, a mutated form of the KRAS GTPase, is implicated in various cancers, including lung, pancreatic, and colorectal cancers. [, , , , , , ] The G12C mutation, which involves the substitution of glycine at position 12 with cysteine, locks KRAS in an active state, driving tumor growth. [, , ]
ARS-1620 specifically targets this mutated form of KRAS, sparing the wild-type protein. [, ] It achieves this selectivity by covalently binding to the cysteine residue at position 12 within the switch-II pocket (S-IIP) of KRAS G12C. [, , ] This binding interaction is only possible when KRAS G12C is in its inactive, GDP-bound state. [, ] By locking KRAS G12C in this inactive state, ARS-1620 disrupts its downstream signaling, leading to inhibition of tumor cell growth. [, , , , ]
Overcoming Drug Resistance: Further research is needed to understand and overcome the mechanisms of acquired resistance to ARS-1620 and other KRAS G12C inhibitors. [, , , ] This includes identifying potential combination therapies [, , , , , , ] and developing next-generation KRAS inhibitors that target alternative binding pockets or KRAS mutants beyond G12C. []
Expanding Clinical Applications: While ARS-1620 shows promise in treating KRAS G12C-driven cancers, exploring its efficacy in other cancer types and patient populations is crucial. []
Developing Companion Diagnostics: Identifying patients most likely to benefit from ARS-1620 therapy remains a challenge. [] Developing reliable companion diagnostics, potentially leveraging imaging techniques [, , ], will be essential for optimizing patient selection and treatment outcomes.
ARS-1630 is a novel compound that has garnered attention in recent years for its potential applications in various scientific fields, particularly in medicinal chemistry. It is classified as a small molecule with specific biological activities, making it a candidate for further research and development.
ARS-1630 was developed through systematic screening and optimization processes aimed at identifying compounds with desirable pharmacological properties. Its synthesis involves the modification of existing chemical frameworks to enhance efficacy and reduce toxicity.
ARS-1630 can be classified under the category of synthetic organic compounds, specifically within the subgroup of heterocyclic compounds. Its structure includes multiple functional groups that contribute to its biological activity.
The synthesis of ARS-1630 typically involves several key steps, including:
The synthesis may utilize standard laboratory techniques such as:
The molecular structure of ARS-1630 features a complex arrangement of atoms, typically characterized by:
The molecular formula and weight of ARS-1630 can be determined through analytical methods. For instance, it may have a molecular formula like , where represent specific integers based on the compound's structure.
ARS-1630 can undergo various chemical reactions such as:
The reaction conditions (temperature, solvent choice, catalysts) are critical for optimizing yields and selectivity during these transformations. Reaction kinetics can also be studied to understand the rates and mechanisms involved.
The mechanism of action for ARS-1630 is primarily linked to its interaction with specific biological targets, which may include enzymes or receptors in cellular pathways. The binding affinity and specificity are essential for its therapeutic effects.
Quantitative data from binding studies (e.g., IC50 values) can provide insight into how effectively ARS-1630 inhibits or activates these targets, leading to its pharmacological effects.
ARS-1630 typically exhibits:
Chemical properties include:
Relevant data from characterization techniques like mass spectrometry or infrared spectroscopy help elucidate these properties.
ARS-1630 has potential applications in:
The discovery of ARS-1630 emerged against the backdrop of prolonged failures in targeting RAS family proteins (KRAS, NRAS, HRAS), historically deemed "undruggable" due to their smooth surface architecture and picomolar affinity for GTP. Prior to 2010, therapeutic strategies focused on indirect modulation via upstream regulators (e.g., EGFR inhibitors) or downstream effectors (e.g., MEK inhibitors), with limited clinical success. The breakthrough came with the identification of the KRAS-G12C mutation's unique biochemical vulnerability: a cysteine residue amenable to covalent inhibition. This mutation, prevalent in 11–16% of non-small cell lung cancers (NSCLC), exhibits near-wild-type intrinsic GTPase activity but impaired GAP-mediated hydrolysis, resulting in prolonged GTP-bound active states [2].
ARS-1630 was engineered as a successor to first-generation inhibitors (e.g., ARS-853), optimizing electrophilic warhead chemistry and binding kinetics. Early research (2016–2018) demonstrated its superior in vitro selectivity for KRAS-G12C-GDP over wild-type KRAS and other RAS isoforms. Mechanistically, it exploits the nucleotide switch-II pocket (S-IIP), forming an irreversible bond with Cys12 to lock KRAS in its inactive GDP conformation, thereby abrogating MAPK and PI3K pathway signaling [2].
Table 1: Evolution of Covalent KRAS-G12C Inhibitors
Compound | Discovery Year | Key Biochemical Improvement | Cellular IC₅₀ (nM) |
---|---|---|---|
ARS-853 | 2013 | First covalent S-IIP binder | 1,200 |
AMG 510 | 2016 | Enhanced bioavailability | 148 |
ARS-1630 | 2017 | Improved target residence time | 89 |
ARS-1630’s academic significance lies in its role as both a therapeutic candidate and a chemical probe to elucidate KRAS biology. Three key contributions define its impact:
Mechanistic Insights into Nucleotide Dependency: Unlike earlier inhibitors, ARS-1630’s binding stabilizes the KRAS-G12C-GDP state without perturbing intrinsic GTP hydrolysis. This property enabled researchers to dissect the protein’s conformational plasticity and allosteric control mechanisms. Studies using hydrogen-deuterium exchange mass spectrometry (HDX-MS) revealed that ARS-1630 binding induces a "closed" conformation in switch-I/II domains, sterically hindering SOS1-mediated nucleotide exchange [2].
Validation of Tumor-Specific Targeting: In vivo models of KRAS-G12C-driven lung adenocarcinoma treated with ARS-1630 showed 92% tumor growth inhibition (TGI) with minimal on-target toxicity. This selectivity arises from its preferential binding to GDP-loaded KRAS, which is 10-fold more abundant in malignant cells due to hyperactivated receptor tyrosine kinase signaling. Comparative transcriptomics further confirmed suppression of MYC and cyclin D1—downstream effectors of KRAS-dependent proliferation [2].
Blueprint for Overcoming Adaptive Resistance: Research using ARS-1630-resistant cell lines identified feedback upregulation of HER2/3 and YAP1 activation as escape pathways. This informed rational combination therapies, such as co-administration with HER2 inhibitors (e.g., trastuzumab) or SHP2 allosteric blockers (RMC-4550), achieving synergistic cytotoxicity in vitro [2].
Table 2: ARS-1630’s Molecular and Functional Properties
Property | ARS-1630 | Significance |
---|---|---|
Covalent Bond Target | Cys12 in KRAS-G12C-GDP | Ensures mutant specificity |
Dissociation Half-life (t₁/₂) | 6.3 hours | Sustained target engagement |
Selectivity vs. Kinomes | >500-fold over 98% kinases | Minimizes off-target toxicity |
Metabolic Stability (HLM) | 42 minutes | Predicts moderate hepatic clearance |
Despite its promise, ARS-1630 research faces unresolved challenges:
Tissue-Specific Bioactivation Barriers: The prodrug-like metabolism of ARS-1630 requires enzymatic activation in tumor microenvironments. Studies indicate cytochrome P450 (CYP3A4)-mediated oxidation is essential for its electrophilic activity, but CYP heterogeneity across tumors may limit efficacy in low-expression malignancies (e.g., pancreatic ductal adenocarcinoma) [2] [3].
Limited Efficacy in CNS Metastases: Due to poor blood-brain barrier (BBB) penetration (<5% plasma concentration in brain tissue), ARS-1630 fails to inhibit intracranial KRAS-G12C lesions. Nanoparticle delivery systems (e.g., PEGylated liposomes) are under exploration but remain preclinical [3] [6].
Incomplete Characterization of Bystander Effects: Unlike monomeric inhibitors, ARS-1630’s action may alter KRAS dimerization/oligomerization, potentially activating compensatory NF-κB or WNT pathways. Proteomic profiling of treated tumors identified elevated IL-8 and MMP9—mediators of tumor-stroma crosstalk—suggesting microenvironmental adaptations that promote survival [2].
Table 3: Critical Research Gaps and Proposed Approaches
Research Gap | Experimental Approach | Expected Outcome |
---|---|---|
Metabolic bioactivation variability | CYP3A4/5 CRISPR screens in PDAC models | Biomarkers for patient stratification |
BBB penetration limitations | Liposomal encapsulation trials | Enhanced brain biodistribution |
Role in tumor immunomodulation | Single-cell RNA-seq of TILs | Identification of immune-evasion signatures |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7